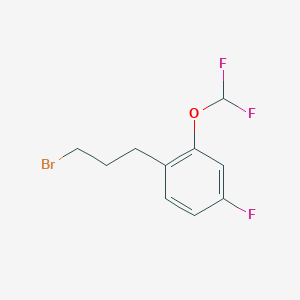

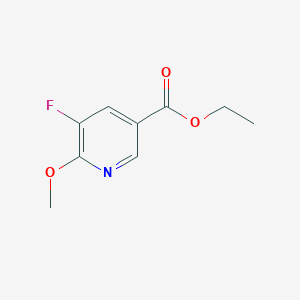

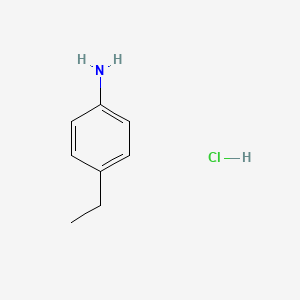

![molecular formula C33H31N5O4 B14072638 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . GS-441524 has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats .

准备方法

The preparation of GS-441524 involves several synthetic routes and reaction conditions. One method includes using pyrrole [2, 1-F] [1, 2, 4] triazine-4-amine and D-ribose as raw materials. The process involves hydroxyl protecting group loading reaction, cyanation reaction, and hydroxyl protecting group removing reaction to obtain GS-441524 . This synthetic route is short, with a high total yield, making it suitable for large-scale synthesis .

化学反应分析

GS-441524 undergoes various chemical reactions, including phosphorylation. It is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating their replication . The compound is phosphorylated by nucleoside kinases, likely adenosine kinase, and then by nucleoside-diphosphate kinase to the active nucleotide triphosphate form . Common reagents and conditions used in these reactions include nucleoside kinases and nucleoside-diphosphate kinase .

科学研究应用

GS-441524 has a wide range of scientific research applications. It has been studied for its effectiveness against COVID-19, with some researchers arguing that it may be superior to remdesivir for treating this disease . GS-441524 has also been used in the treatment of feline infectious peritonitis, showing high efficacy in reducing clinical signs, prolonging survival, and achieving remission in some cases . Additionally, GS-441524 has been investigated for its potential use in treating Ebola virus infections .

作用机制

The mechanism of action of GS-441524 involves its phosphorylation to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, disrupting viral RNA replication by competing with endogenous nucleoside triphosphates for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase . The molecular targets include replicase polyprotein 1ab and RNA-directed RNA polymerase .

相似化合物的比较

GS-441524 is similar to other nucleoside analogues, such as remdesivir, obeldesivir, and deuremidevir . Remdesivir is a prodrug of GS-441524 and has been used to treat multiple RNA virus infections . Obeldesivir and deuremidevir are other prodrugs that have shown effectiveness against various viruses . GS-441524 is unique due to its ease of synthesis, lower kidney and hepatotoxicity, and potential for oral delivery .

属性

分子式 |

C33H31N5O4 |

|---|---|

分子量 |

561.6 g/mol |

IUPAC 名称 |

(2R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28?,30?,31?,33-/m0/s1 |

InChI 键 |

PJXBLWLWNWGFJO-JQEGSFOSSA-N |

手性 SMILES |

C1=CC=C(C=C1)COCC2C(C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

规范 SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

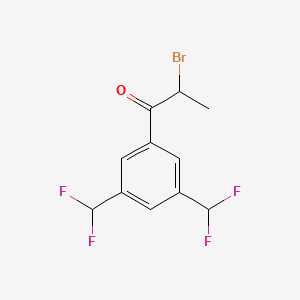

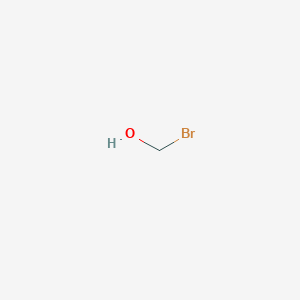

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)